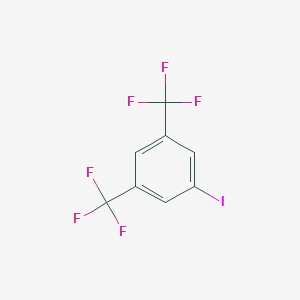

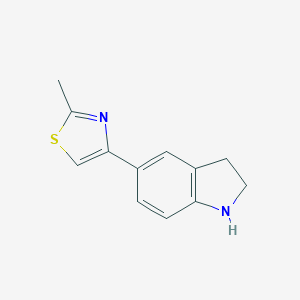

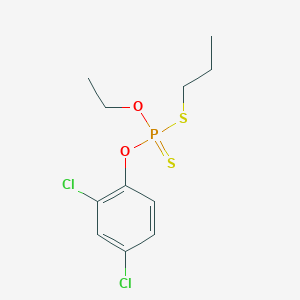

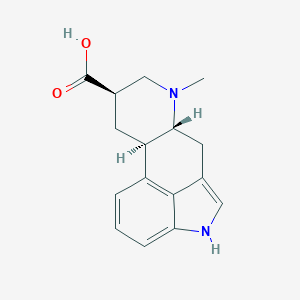

5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related 5-(2′-indolyl)thiazoles involves the reaction of thioamides with 3-tosyloxypentane-2,4-dione, leading to the in situ formation of 5-acetylthiazole, which upon treatment with arylhydrazines in polyphosphoric acid, results in the formation of the desired 5-(2′-indolyl)thiazoles . This method could potentially be adapted for the synthesis of "5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

Single crystal X-ray diffraction has been used to determine the structure of thiazolylazo indole dyes, which share some structural features with the compound of interest . The analysis revealed details about the crystal system, space group, and intermolecular hydrogen bonds, which are crucial for understanding the molecular conformation and stability of such compounds.

Chemical Reactions Analysis

The papers do not provide specific reactions for "5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole," but they do discuss reactions of similar indole and thiazole derivatives. For instance, Knoevenagel condensation has been used to synthesize thiazolidine-2,4-dione derivatives with an indole moiety . Additionally, oxidative cyclization and reactions with electrophilic agents have been elaborated for the synthesis of thiadiazoloindoles . These reactions could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole" are not directly reported in the provided papers. However, the properties of similar compounds, such as their cytotoxicity against cancer cell lines , aromatase inhibitory activity , and antihyperglycemic potential , suggest that the compound could also exhibit significant biological activities. The exact properties would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

HIV-1 Reverse Transcriptase Inhibition

Compounds with structures similar to "5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole" have been investigated for their potential to inhibit HIV-1 reverse transcriptase. Derivatives of isatin-thiazoline, a structurally related compound, showed activity against both DNA polymerase and ribonuclease H, which are essential for HIV-1 replication, suggesting potential application in HIV treatment (Meleddu et al., 2016).

Antibacterial and Antifungal Activities

Derivatives of 1,3-dihydro-2H-indol-2-ones have demonstrated a broad spectrum of biodynamic activities, including antibacterial and antifungal properties. These compounds have been synthesized and tested against various pathogens, indicating their potential as antimicrobial agents (Akhaja & Raval, 2011).

Cancer Inhibitory Activity

Research on 5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione derivatives has unveiled significant anticancer activities against multiple cancer cell lines, including A549, HCT116, and PC-9. These findings highlight the potential of such compounds in developing new cancer therapies (Li Zi-cheng, 2013).

Antimicrobial Evaluation

Further exploration into thiazolidinone and isoxazole derivatives has shown promising antimicrobial activities, reinforcing the potential of indole-based compounds in treating infections (Thadhaney et al., 2010).

Cytotoxicity and Antioxidant Potential

The evaluation of novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives for cytotoxicity against carcinoma cell lines and their antioxidant potential has provided insight into their dual functionality. This dual action suggests a promising avenue for developing therapeutic agents with both anticancer and antioxidant properties (Grozav et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2,3-dihydro-1H-indol-5-yl)-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-8-14-12(7-15-8)9-2-3-11-10(6-9)4-5-13-11/h2-3,6-7,13H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVKRJYMIVDODL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC3=C(C=C2)NCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429265 |

Source

|

| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |

CAS RN |

144340-48-7 |

Source

|

| Record name | 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)